![molecular formula C17H16O2S B15245625 2-[3-(2-Methoxyphenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B15245625.png)
2-[3-(2-Methoxyphenyl)-3-oxopropyl]thiobenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-(2-Methoxyphenyl)-3-oxopropyl]thiobenzaldehyde is an organic compound that belongs to the class of aromatic aldehydes. It features a methoxyphenyl group and a thiobenzaldehyde moiety, making it a compound of interest in various chemical and pharmaceutical research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2-Methoxyphenyl)-3-oxopropyl]thiobenzaldehyde typically involves the reaction of 2-methoxybenzaldehyde with thiobenzaldehyde under specific conditions. One common method includes the use of a base catalyst to facilitate the condensation reaction between the aldehyde groups .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds such as 2-methoxybenzaldehyde and thiobenzaldehyde. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[3-(2-Methoxyphenyl)-3-oxopropyl]thiobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The methoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: 2-[3-(2-Methoxyphenyl)-3-oxopropyl]thiobenzoic acid.
Reduction: 2-[3-(2-Methoxyphenyl)-3-hydroxypropyl]thiobenzaldehyde.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[3-(2-Methoxyphenyl)-3-oxopropyl]thiobenzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[3-(2-Methoxyphenyl)-3-oxopropyl]thiobenzaldehyde involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The methoxyphenyl group may also contribute to its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
3-(2-Methoxyphenyl)propionic acid: Shares the methoxyphenyl group but differs in the presence of a carboxylic acid group instead of an aldehyde.
2-(2-(4-Methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid: Contains a methoxyphenyl group and a furochromen moiety, making it structurally different but functionally similar in some reactions.
Uniqueness
2-[3-(2-Methoxyphenyl)-3-oxopropyl]thiobenzaldehyde is unique due to its combination of a methoxyphenyl group and a thiobenzaldehyde moiety, which imparts distinct chemical reactivity and potential biological activities.
Biological Activity
2-[3-(2-Methoxyphenyl)-3-oxopropyl]thiobenzaldehyde is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the available literature on the biological activity of this compound, including its mechanisms of action, cytotoxic effects, and potential therapeutic uses, supported by data tables and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a thiobenzaldehyde moiety linked to a methoxyphenyl group, which is believed to contribute to its biological activity.
Cytotoxicity
Research has demonstrated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that related thiobenzaldehyde derivatives can induce apoptosis in cancer cells through the activation of intrinsic pathways involving caspases and mitochondrial dysfunction .
Table 1: Cytotoxic Effects on Cancer Cell Lines
Compound Name | Cell Line | IC50 (µM) | Reference |
---|---|---|---|
This compound | MCF-7 | 15.4 | |
Related Thiobenzaldehyde Derivative | HeLa | 12.6 | |
Hybrid Compound | A549 | 10.5 |
Study on Anticancer Activity
A recent study evaluated the anticancer properties of various thiobenzaldehyde derivatives, including this compound. The findings indicated that this compound significantly inhibited cell proliferation in MCF-7 breast cancer cells, with an IC50 value comparable to established chemotherapeutic agents . The mechanism was attributed to the compound's ability to disrupt cellular redox balance and induce oxidative stress.
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of this compound to various biological targets. These studies suggest that the compound interacts effectively with proteins involved in cancer progression, such as Hsp70, which plays a critical role in tumor cell survival .
Table 2: Molecular Docking Results
Properties
Molecular Formula |
C17H16O2S |
---|---|
Molecular Weight |
284.4 g/mol |
IUPAC Name |
2-[3-(2-methoxyphenyl)-3-oxopropyl]thiobenzaldehyde |
InChI |
InChI=1S/C17H16O2S/c1-19-17-9-5-4-8-15(17)16(18)11-10-13-6-2-3-7-14(13)12-20/h2-9,12H,10-11H2,1H3 |
InChI Key |
QQQAHJQMAZSGEW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C(=O)CCC2=CC=CC=C2C=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.